Adipic acid-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

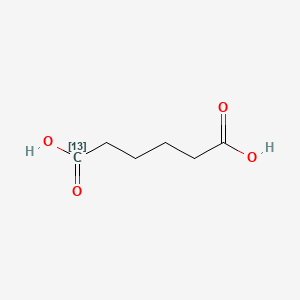

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(113C)hexanedioic acid |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1 |

InChI Key |

WNLRTRBMVRJNCN-HOSYLAQJSA-N |

Isomeric SMILES |

C(CC[13C](=O)O)CC(=O)O |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Adipic Acid-13C6: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Adipic acid-13C6, a stable isotope-labeled compound used in various research applications. The following sections detail the hazard identification, protective measures, emergency procedures, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Adipic acid-13C6 is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is crucial to handle it with the care accorded to all laboratory chemicals. The unlabeled form of adipic acid is classified as causing serious eye irritation. Given the structural identity, it is prudent to assume a similar potential for eye irritation with the labeled compound.

Signal Word: Danger (for unlabeled Adipic Acid)

Hazard Statements:

-

Causes serious eye damage (unlabeled Adipic Acid).[1][2][3][4][5]

-

Harmful to aquatic life (unlabeled Adipic Acid).[3][4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Adipic acid-13C6 and its unlabeled counterpart is presented below.

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₁₀O₄ | [7] |

| Molecular Weight | 152.10 g/mol | [7][8][9] |

| CAS Number | 942037-55-0 | [7][8][9] |

| Appearance | White crystalline solid/powder | [4][10][11] |

| Melting Point | 151 - 153 °C | [2] |

| Boiling Point | 337 °C | [2] |

| Flash Point | 196 °C | [2] |

| Solubility | Soluble in acetone and alcohol. Slightly soluble in water. | [4] |

| pH | 3.2 (0.1% solution) | [2] |

Toxicological Data

The toxicological data for adipic acid is primarily based on studies of the unlabeled compound. Adipic acid exhibits very low acute toxicity.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 5,560 mg/kg | [1] |

| LD50 | Mouse | Oral | 1,900 mg/kg | [1][6] |

| LD50 | Rabbit | Dermal | > 7,940 mg/kg | [6] |

| LC50 | Rat | Inhalation | > 7.7 mg/L (4 h) | [1] |

-

Skin Irritation: Mild to no skin irritation was observed in guinea pigs with a 50% solution in propylene glycol.[12][13]

-

Eye Irritation: Unlabeled adipic acid is a severe eye irritant in rabbits, though effects were reversible.[8] It caused mild conjunctival irritation in washed rabbit eyes.[12][13]

-

Sensitization: It is not considered a skin sensitizer.[12][13]

-

Genotoxicity: Adipic acid is not found to be genetically active in a variety of assay systems.[12][13]

-

Developmental Toxicity: No developmental toxicity was observed in mice, rats, rabbits, or hamsters following oral administration.[12][13]

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary and not fully available in public literature. However, the methodologies generally adhere to established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 Test (Rat) - Similar to OECD TG 401: An acute oral toxicity study in rats for adipic acid was conducted in a manner similar to OECD Test Guideline 401.[8] This guideline involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose level per group. Observations of effects and mortality are made over a period of time, typically 14 days. The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated. Clinical signs at lethal doses for adipic acid included effects on the heart, stomach, and intestines.[8]

Skin Irritation Test (Rabbit) - Based on Draize method and OECD TG 404: Skin irritation studies for adipic acid have been performed on rabbits.[8] These tests are generally based on the principles of the Draize test and OECD Test Guideline 404. The procedure involves the application of the test substance (e.g., 0.5 g) to a small patch of shaved skin on the animal's back. The application site is typically covered with a semi-occlusive dressing for a set period, often 4 hours.[9][10] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[9] The severity of these reactions is scored, and an overall irritation index is determined.[9][10]

Eye Irritation Test (Rabbit) - Draize Test: The potential for eye irritation is commonly assessed using the Draize test in albino rabbits.[3] This method involves instilling a small amount of the test substance (e.g., 0.1 mL) into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control.[3] The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 24, 48, and 72 hours). The severity of the observed reactions is scored to provide a quantitative measure of irritation.[3]

Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of Adipic acid-13C6 and ensuring laboratory safety.

-

Handling:

-

Storage:

-

Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8][11]

-

Recommended storage temperature is 2-8°C.[8]

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[11]

-

Protect from direct sunlight and sources of ignition.[8]

-

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Adipic acid-13C6:

-

Eye/Face Protection: Safety goggles with side-shields are recommended.[8]

-

Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[8]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[8]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response measures.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

-

Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[8]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[8]

Spill and Leak Procedures:

-

Personal Precautions: Use full personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[8]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of the contaminated material in accordance with local, state, and federal regulations.[8]

Disposal Considerations

Dispose of Adipic acid-13C6 and any contaminated packaging in accordance with all applicable federal, state, and local regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Visualized Workflows and Relationships

To further aid in the safe handling and risk assessment of Adipic acid-13C6, the following diagrams illustrate key processes.

Caption: General workflow for safely handling laboratory chemicals.

Caption: Logical steps for a chemical risk assessment process.

References

- 1. redox.com [redox.com]

- 2. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Adipic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Unlocking Cellular Secrets: A Technical Guide to 13C Labeled Compounds for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Introduction

In the intricate world of cellular biology, understanding the dynamic network of metabolic pathways is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes like Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for quantitatively mapping metabolic fluxes and elucidating cellular phenotypes. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for employing ¹³C labeled compounds in metabolic research, with a particular focus on applications in drug discovery and development. By tracing the journey of ¹³C atoms through metabolic networks, researchers can gain unprecedented insights into the biochemical underpinnings of cellular function in both healthy and diseased states.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C metabolic labeling lies in providing cells or organisms with a substrate, such as glucose or glutamine, where one or more ¹²C atoms have been replaced by ¹³C.[1] This "heavy" labeled substrate is then taken up and metabolized, incorporating the ¹³C atoms into a wide array of downstream metabolites. These ¹³C-enriched molecules can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The pattern and extent of ¹³C incorporation into different metabolites provide a direct readout of the activity of the metabolic pathways involved. This technique allows for the quantitative measurement of metabolic fluxes—the rates of conversion of metabolites through specific biochemical reactions.[1]

Key Concepts:

-

Isotopologues and Mass Isotopomer Distributions (MIDs): Molecules that differ only in their isotopic composition are called isotopologues. For a metabolite with 'n' carbon atoms, there can be n+1 isotopologues, from M+0 (all ¹²C) to M+n (all ¹³C). The relative abundance of each isotopologue, known as the Mass Isotopomer Distribution (MID), is the primary data obtained from mass spectrometry-based ¹³C tracing experiments.

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a computational method that uses the measured MIDs of key metabolites, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake and lactate secretion), to calculate the intracellular metabolic fluxes.[1]

-

Steady-State vs. Dynamic Labeling:

-

Steady-State Labeling: Cells are cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. This approach is ideal for determining the relative contributions of different pathways to metabolite production.

-

Dynamic Labeling: The incorporation of the ¹³C label is monitored over a time course. This method provides information about the kinetics of metabolic pathways and can be used to determine absolute flux rates.

-

Experimental Design and Protocols

A successful ¹³C metabolic tracing experiment hinges on careful experimental design, from the selection of the appropriate tracer to the precise execution of sample collection and analysis.

Tracer Selection

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathway under investigation.

-

[U-¹³C]-Glucose: Uniformly labeled glucose, where all six carbon atoms are ¹³C, is the most common tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Positionally Labeled Glucose (e.g., [1,2-¹³C₂]-Glucose): These tracers are invaluable for resolving fluxes through specific pathways. For instance, [1,2-¹³C₂]-glucose allows for the precise estimation of fluxes through glycolysis and the PPP.[3]

-

[U-¹³C]-Glutamine: Uniformly labeled glutamine is used to probe glutamine metabolism, which is often reprogrammed in cancer cells to support anaplerosis and biosynthesis.[2][4]

-

Other Tracers: Labeled fatty acids, amino acids, and other substrates can be used to investigate specific metabolic pathways.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Utilizing Adipic Acid-13C6 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for using Adipic acid-13C6 as a stable isotope tracer in metabolic research. While specific published protocols for Adipic acid-13C6 are not widely available, this document extrapolates from established principles of stable isotope tracing and metabolic flux analysis to provide a robust framework for its application in studying cellular and systemic metabolism.

Introduction to Adipic Acid-13C6 as a Tracer

Adipic acid, a six-carbon dicarboxylic acid, plays a role in various metabolic pathways, including fatty acid oxidation and energy production. The stable isotope-labeled version, Adipic acid-13C6, contains six heavy carbon atoms, making it an ideal tool for tracing the metabolic fate of adipic acid in biological systems. By introducing Adipic acid-13C6, researchers can track the incorporation of its carbon backbone into downstream metabolites, providing insights into the activity of specific metabolic pathways. This is particularly valuable in understanding disease states characterized by altered metabolism, such as inborn errors of metabolism, cancer, and diabetes, as well as in the development of novel therapeutics targeting metabolic pathways.

The core principle of using Adipic acid-13C6 as a tracer lies in the ability to distinguish it and its metabolic products from their naturally abundant (12C) counterparts using mass spectrometry. The mass shift of +6 atomic mass units (amu) allows for precise quantification of the labeled species, enabling the calculation of metabolic flux rates.

Key Applications in Metabolic Research

The use of Adipic acid-13C6 as a tracer can be applied to a variety of research areas:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through specific pathways.[1][2][3]

-

Fatty Acid Oxidation Studies: Investigating the breakdown of dicarboxylic acids and their contribution to cellular energy production.[4][5]

-

Drug Development: Assessing the effect of therapeutic compounds on specific metabolic pathways.

-

Disease Modeling: Understanding metabolic dysregulation in various diseases.

-

Nutritional Science: Tracing the metabolic fate of dietary components.

Experimental Design and Protocols

A successful tracer study using Adipic acid-13C6 requires careful planning and execution of the experimental protocol. The following sections outline the key steps for both in vitro (cell culture) and in vivo studies.

General Experimental Workflow

The overall workflow for a tracer experiment with Adipic acid-13C6 is as follows:

Caption: General workflow for a metabolic tracer study using Adipic acid-13C6.

In Vitro Experimental Protocol (Cell Culture)

This protocol provides a general framework for using Adipic acid-13C6 in cultured cells. Optimization will be required for specific cell lines and experimental questions.

| Step | Procedure | Details and Considerations |

| 1. Cell Culture | Culture cells to the desired confluency in standard growth medium. | Ensure cells are in a logarithmic growth phase for optimal metabolic activity. |

| 2. Medium Exchange | Replace the standard medium with a labeling medium containing a known concentration of Adipic acid-13C6. | The labeling medium should be otherwise identical to the standard growth medium to avoid confounding metabolic effects. The concentration of Adipic acid-13C6 should be optimized to be non-toxic and provide sufficient labeling. |

| 3. Incubation | Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours). | Time points should be chosen to capture the kinetics of tracer incorporation into downstream metabolites. |

| 4. Quenching & Washing | Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). | Quenching is critical to halt metabolic activity and preserve the isotopic labeling pattern at the time of sampling. |

| 5. Metabolite Extraction | Extract metabolites using a suitable solvent system (e.g., 80% methanol). | Ensure complete extraction and minimize degradation of metabolites. |

| 6. Sample Preparation | Separate the cell extract from the cell debris by centrifugation. Collect both the cell extract and the spent medium for analysis. | The spent medium can provide information on the uptake of the tracer and the secretion of labeled metabolites. |

| 7. Analysis | Analyze the samples by mass spectrometry (LC-MS or GC-MS). | This will allow for the identification and quantification of 13C-labeled metabolites. |

In Vivo Experimental Protocol

This protocol outlines a general approach for animal studies. All animal procedures should be performed in accordance with institutional and national guidelines.

| Step | Procedure | Details and Considerations |

| 1. Animal Acclimatization | Acclimate animals to the experimental conditions. | Ensure animals are healthy and have stable baseline metabolism. |

| 2. Tracer Administration | Administer Adipic acid-13C6 via an appropriate route (e.g., oral gavage, intravenous injection, or intraperitoneal injection). | The route of administration will depend on the research question. The dose should be carefully calculated based on the animal's body weight. |

| 3. Sample Collection | Collect biological samples (e.g., blood, urine, tissues) at various time points post-administration. | The timing of sample collection is crucial for capturing the dynamics of tracer distribution and metabolism. |

| 4. Sample Processing | Process the collected samples immediately to preserve metabolite integrity. | For tissues, rapid freezing in liquid nitrogen is recommended. Blood should be processed to plasma or serum. |

| 5. Metabolite Extraction | Extract metabolites from the processed samples using appropriate protocols. | Protocols will vary depending on the sample type. |

| 6. Analysis | Analyze the extracts by mass spectrometry to determine the enrichment of 13C in adipic acid and its downstream metabolites. | This will provide insights into whole-body metabolism of adipic acid. |

Metabolic Pathways and Data Interpretation

The 13C label from Adipic acid-13C6 can be incorporated into various downstream metabolites through central carbon metabolism. Understanding these pathways is crucial for interpreting the mass spectrometry data.

Potential Metabolic Fate of Adipic Acid-13C6

Caption: Potential metabolic fate of Adipic acid-13C6 in central carbon metabolism.

Data Analysis and Interpretation

Mass spectrometry analysis will yield data on the mass isotopomer distribution (MID) of various metabolites. This information can be used to:

-

Calculate Fractional Enrichment: Determine the percentage of a metabolite pool that is labeled with 13C.

-

Perform Metabolic Flux Analysis (MFA): Use computational models to calculate the rates of metabolic reactions that best explain the observed labeling patterns.[1][2][6]

Table 1: Hypothetical Quantitative Data from an In Vitro Tracer Experiment

| Metabolite | Time (hours) | Fractional Enrichment (%) |

| Adipic acid-13C6 | 1 | 95.2 ± 3.1 |

| 4 | 85.7 ± 4.5 | |

| 8 | 70.1 ± 5.2 | |

| Succinyl-CoA-13C4 | 1 | 5.3 ± 0.8 |

| 4 | 15.8 ± 1.9 | |

| 8 | 25.4 ± 2.7 | |

| Citrate-13C2 | 1 | 2.1 ± 0.4 |

| 4 | 8.9 ± 1.1 | |

| 8 | 18.2 ± 2.0 | |

| Glutamate-13C2 | 1 | 1.5 ± 0.3 |

| 4 | 7.2 ± 0.9 | |

| 8 | 15.6 ± 1.8 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Analytical Techniques

Mass spectrometry is the primary analytical technique for detecting and quantifying 13C-labeled metabolites.

Mass Spectrometry Platforms

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable metabolites. Derivatization is often required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of metabolites in their native form. High-resolution mass spectrometry is recommended for accurate mass measurements and confident identification of labeled species.

Logical Relationship for Data Acquisition

Caption: Logical workflow for mass spectrometry-based analysis of 13C-labeled metabolites.

Conclusion

Adipic acid-13C6 is a valuable tool for investigating cellular and systemic metabolism. By applying the principles of stable isotope tracing and metabolic flux analysis, researchers can gain detailed insights into the metabolic fate of this dicarboxylic acid and its role in various physiological and pathological processes. While this guide provides a comprehensive framework, it is essential to optimize experimental protocols for specific research questions and model systems. The continued development of analytical technologies and computational modeling will further enhance the power of Adipic acid-13C6 as a tracer in metabolic research.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Carbon-13 Revolution in Adipic Acid Research: A Technical Guide

For Immediate Release

Adipic acid-13C6, a stable isotope-labeled form of the six-carbon dicarboxylic acid, is emerging as a critical tool in scientific research, offering unprecedented precision in metabolic studies and quantitative analysis. This technical guide provides an in-depth overview of the core applications of Adipic acid-13C6 for researchers, scientists, and drug development professionals, complete with experimental protocols, data presentation, and workflow visualizations.

Core Applications in Scientific Research

Adipic acid-13C6 serves two primary functions in scientific research: as a metabolic tracer to elucidate biochemical pathways and as an internal standard for accurate quantification of its unlabeled counterpart.

Metabolic Tracer in Flux Analysis

Stable isotope tracing is a powerful technique to track the metabolic fate of molecules within a biological system. By introducing Adipic acid-13C6, researchers can follow the journey of the 13C-labeled carbon atoms as they are incorporated into various metabolites. This allows for the mapping and quantification of metabolic fluxes, providing insights into cellular metabolism under different physiological and pathological conditions. While specific studies detailing the use of Adipic acid-13C6 as a primary tracer for metabolic flux analysis are still emerging, its potential lies in studying fatty acid oxidation and dicarboxylic acid metabolism.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled compounds are the gold standard for internal standards. Adipic acid-13C6 is chemically identical to endogenous adipic acid but has a distinct mass due to the six 13C atoms. This mass difference allows for its clear differentiation in a mass spectrometer. By adding a known amount of Adipic acid-13C6 to a biological sample, it co-elutes with the unlabeled adipic acid and experiences similar ionization and fragmentation. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of endogenous adipic acid levels.

Data Presentation: Properties of Adipic Acid-13C6

For researchers planning experiments, the fundamental properties of Adipic acid-13C6 are crucial.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₀O₄ | [1] |

| Molecular Weight | 152.10 g/mol | [1] |

| CAS Number | 942037-55-0 | [2] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Purity | 99% | [2] |

| Synonyms | Hexanedioic acid-¹³C₆ | [1] |

Experimental Protocols

Detailed methodologies are essential for reproducible scientific research. Below are protocols for the key applications of Adipic acid-13C6.

Protocol 1: Quantification of Adipic Acid in Human Urine using Adipic acid-13C6 as an Internal Standard by LC-MS/MS

This protocol is adapted from a human biomonitoring study for the plasticizer Di(2-ethylhexyl)adipat (DEHA), where adipic acid is a metabolite.[3]

1. Materials and Reagents:

-

Adipic acid-13C6

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate buffer (1 M, pH 6.0-6.4)

-

β-glucuronidase

-

Formic acid

-

Human urine samples

2. Preparation of Internal Standard Solution:

-

Prepare a stock solution of Adipic acid-13C6 in a suitable organic solvent (e.g., methanol).

-

Prepare a working internal standard solution of 200 µg/L 13C6-adipic acid in water. This can be achieved by preparing a 10-fold diluted solution (0.1 g/L) of the stock solution in methanol and subsequently diluting it with water.[3]

3. Sample Preparation:

-

Dilute urine samples 100-fold with water.

-

Mix 300 µL of the diluted urine with 100 µL of ammonium acetate buffer (1 M, pH = 6.0 – 6.4).

-

Add 30 µL of the 13C6-adipic acid internal standard solution (200 µg/L in water).[3]

-

Add 6 µL of β-glucuronidase (premixed 1:1 with ammonium acetate buffer).

-

Incubate for 3 hours at 37°C for enzymatic deconjugation.

-

Stop the reaction by adding 30 µL of formic acid.

4. LC-MS/MS Analysis:

-

Inject 5 µL of the processed sample into the LC-MS/MS system.

-

Use a suitable liquid chromatography method to separate adipic acid from other urine components.

-

Detect and quantify adipic acid and Adipic acid-13C6 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The ratio of the peak area of endogenous adipic acid to the peak area of Adipic acid-13C6 is used to calculate the concentration of adipic acid in the original urine sample.

Visualizations of Experimental Workflows

Diagrams are provided to illustrate the logical flow of the described experimental protocols.

Figure 1. Workflow for quantifying urinary adipic acid using Adipic acid-13C6 as an internal standard.

Future Directions

The application of Adipic acid-13C6 as a metabolic tracer is a promising area for future research. Studies investigating its absorption, distribution, metabolism, and excretion (ADME) will provide valuable data on dicarboxylic acid handling in the body. Furthermore, using Adipic acid-13C6 in cellular and animal models of metabolic diseases, such as fatty acid oxidation disorders, could reveal novel disease mechanisms and therapeutic targets. As analytical techniques continue to advance in sensitivity and resolution, the utility of Adipic acid-13C6 in elucidating complex biological systems is expected to grow significantly.

References

Understanding mass spectrometry data of Adipic acid-13C6

An in-depth technical guide to the mass spectrometry of Adipic acid-¹³C₆, designed for researchers, scientists, and drug development professionals. This document details the compound's properties, expected mass spectrometry data, fragmentation patterns, and its application in quantitative analysis.

Physicochemical Properties of Adipic acid-¹³C₆

Adipic acid-¹³C₆ is the stable isotope-labeled form of adipic acid, where all six carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₁₀O₄ | [1] |

| Molecular Weight | 152.10 g/mol | [1][2] |

| Monoisotopic Mass | 152.07803781 Da | [3] |

| CAS Number | 942037-55-0 | [1][3] |

| Synonyms | Hexanedioic acid-¹³C₆ | [1] |

Mass Spectrometry Fragmentation Analysis

Under mass spectrometry, particularly with electron ionization (EI) or electrospray ionization (ESI), Adipic acid-¹³C₆ will ionize and subsequently fragment in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion and its fragments will be shifted by approximately +6 Da compared to its unlabeled counterpart due to the six ¹³C atoms.

While direct fragmentation data for the labeled compound is not extensively published, a reliable fragmentation pattern can be predicted based on the known behavior of unlabeled adipic acid and other dicarboxylic acids.[4][5] The primary molecular ion and expected key fragments are detailed in the table below.

| Ion Description | Proposed Fragmentation | Predicted m/z |

| Molecular Ion ([M]⁺˙) | Intact ionized molecule | 152.08 |

| Fragment 1 | Loss of a water molecule ([M-H₂O]⁺˙) | 134.07 |

| Fragment 2 | Loss of a labeled carboxyl radical ([M-¹³COOH]⁺) | 106.06 |

| Fragment 3 | Loss of water and labeled carbon monoxide ([M-H₂O-¹³CO]⁺˙) | 105.06 |

The proposed fragmentation pathway begins with the molecular ion at m/z 152, which can then undergo several fragmentation routes, including the neutral loss of water (H₂O) or the loss of a labeled carboxyl group.

Caption: Proposed fragmentation pathway of Adipic acid-13C6.

Experimental Protocol for Quantitative Analysis

Adipic acid-¹³C₆ is primarily used as an internal standard for the precise quantification of unlabeled adipic acid in complex matrices. Below is a representative protocol for a quantitative workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample and Standard Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Adipic acid-¹³C₆ (Internal Standard, IS) and unlabeled adipic acid (Analyte) in a suitable solvent like methanol or acetonitrile.

-

Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard with a fixed concentration of the IS.

-

Sample Preparation: To the biological or environmental sample (e.g., plasma, urine, water), add the same fixed concentration of the IS as used in the calibration standards.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and IS from the sample matrix.

-

Final Sample: Evaporate the solvent from the extracted sample and reconstitute in the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Precursor Ion (e.g., m/z 145) → Product Ion |

| MRM Transition (IS) | Precursor Ion (e.g., m/z 151) → Product Ion |

Note: Specific MRM transitions must be optimized experimentally based on the fragmentation of both the analyte and the internal standard.

The following diagram illustrates the general workflow for using Adipic acid-¹³C₆ in a quantitative assay.

Caption: Quantitative analysis workflow using Adipic acid-13C6.

Conclusion

Adipic acid-¹³C₆ is a critical tool for accurate and precise quantification in mass spectrometry. Its predictable mass shift and fragmentation behavior, coupled with its chemical identity to the native analyte, allow it to effectively correct for variability during sample preparation and analysis. Understanding its mass spectrometric properties is essential for developing robust analytical methods in clinical diagnostics, metabolic research, and environmental testing.

References

Adipic Acid-13C6: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, and Applications in Mass Spectrometry and Metabolic Flux Analysis

This technical guide provides a comprehensive overview of Adipic acid-13C6, a stable isotope-labeled compound essential for a range of applications in research and drug development. This document details its commercial availability, key specifications, and provides insights into its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Commercial Availability and Supplier Specifications

Adipic acid-13C6 is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The following tables summarize the key quantitative data from prominent vendors to facilitate comparison and procurement.

Table 1: Commercial Suppliers of Adipic Acid-13C6

| Supplier | Website |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- |

| Eurisotop | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| ChemScene | --INVALID-LINK-- |

Table 2: Product Specifications of Adipic Acid-13C6

| Supplier | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Pack Sizes |

| Cambridge Isotope Laboratories, Inc. | CLM-4723 | 99 atom % 13C[1] | ≥98%[1] | 0.1 g, Bulk inquiries welcome[1] |

| Eurisotop | CLM-4723-0.1 | 99%[2] | 98%[2] | 0.1 g[2] |

| LGC Standards | TRC-A223502-10MG | Not Specified | Not Specified | 10 mg, 100 mg[3] |

| MedChemExpress | HY-W017522S1 | Not Specified | ≥98% | 1 mg, 5 mg |

| Sigma-Aldrich (Merck) | 608157 | ≥99 atom % 13C[4] | ≥98% (CP)[4] | Custom packaging available[4] |

| ChemScene | CS-0541885 | Not Specified | ≥98%[5] | 1 mg, 5 mg, 10 mg, 50 mg[5] |

Table 3: Physicochemical Properties of Adipic Acid-13C6

| Property | Value |

| Labeled CAS Number | 942037-55-0[1][2] |

| Unlabeled CAS Number | 124-04-9[1][2] |

| Molecular Formula | ¹³C₆H₁₀O₄[4] |

| Molecular Weight | 152.10 g/mol [4] |

| Appearance | White to off-white solid/crystals |

| Synonyms | Hexanedioic acid-¹³C₆, 1,6-Hexanedioic acid-¹³C₆, 1,4-Butanedicarboxylic acid-¹³C₆[1] |

Core Applications in Research and Development

Adipic acid-13C6 serves as a critical tool in two primary analytical domains: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.[6]

Internal Standard for Quantitative Mass Spectrometry

In quantitative mass spectrometry (LC-MS, GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. Adipic acid-13C6 is an ideal internal standard for the quantification of unlabeled adipic acid and structurally related dicarboxylic acids. Its key advantages include:

-

Co-elution with the Analyte: It shares identical chromatographic behavior with the unlabeled analyte, ensuring that any variations during sample preparation and analysis affect both compounds equally.

-

Similar Ionization Efficiency: It exhibits the same ionization efficiency as the analyte, minimizing matrix effects.

-

Distinct Mass-to-Charge Ratio (m/z): The 6-dalton mass difference allows for clear differentiation from the unlabeled analyte in the mass spectrometer.

The general workflow for using Adipic acid-13C6 as an internal standard is depicted below.

Tracer for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to investigate the rates of metabolic reactions in biological systems. By introducing a ¹³C-labeled substrate, such as Adipic acid-13C6, into a cell culture or organism, researchers can trace the incorporation of the ¹³C atoms into various downstream metabolites. This provides quantitative insights into the activity of metabolic pathways. While glucose and glutamine are more common tracers, labeled dicarboxylic acids like adipic acid can be used to probe specific pathways, such as fatty acid oxidation or the metabolism of certain xenobiotics.

The general workflow for a metabolic flux experiment is outlined below.

Experimental Protocols

The following sections provide generalized experimental protocols for the two primary applications of Adipic acid-13C6. These should be adapted based on the specific experimental context, instrumentation, and analyte of interest.

Protocol for Quantification of Adipic Acid in Human Plasma using LC-MS/MS with Adipic acid-13C6 as an Internal Standard

1. Preparation of Stock Solutions:

-

Adipic Acid Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled adipic acid in methanol.

-

Internal Standard Stock: Prepare a 1 mg/mL stock solution of Adipic acid-13C6 in methanol.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the adipic acid stock solution. Prepare a working internal standard solution by diluting the Adipic acid-13C6 stock to a suitable concentration (e.g., 1 µg/mL).

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the working internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM).

- Adipic Acid Transition: m/z 145 -> m/z 127

- Adipic acid-13C6 Transition: m/z 151 -> m/z 133

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of adipic acid in the plasma samples from the calibration curve.

Protocol for a ¹³C-Metabolic Flux Analysis Study in Cultured Cells

1. Cell Culture and Labeling:

-

Culture cells to a desired confluency in standard medium.

-

Replace the standard medium with a medium containing a known concentration of Adipic acid-13C6 as a tracer.

-

Incubate the cells for a time course determined by the expected turnover rate of the metabolic pathways of interest.

2. Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolic activity by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under vacuum or nitrogen.

3. Sample Derivatization (for GC-MS):

-

Derivatize the dried metabolite extract to increase volatility. A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

-

Analyze the derivatized samples on a GC-MS system.

-

Acquire full scan data to identify metabolites and their mass isotopomer distributions.

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model.

-

The software will then calculate the metabolic flux values for the reactions in the model.

Conclusion

Adipic acid-13C6 is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its commercial availability from multiple suppliers with high isotopic and chemical purity ensures its suitability for demanding applications. Whether used as an internal standard to ensure the accuracy of quantitative bioanalysis or as a tracer to elucidate the complexities of metabolic pathways, Adipic acid-13C6 provides a reliable means to obtain high-quality data. The experimental workflows and protocols outlined in this guide serve as a foundation for the successful implementation of this valuable research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Using Adipic Acid-¹³C₆ for Metabolic Flux Analysis

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a stable isotope-labeled substrate, such as Adipic Acid-¹³C₆, researchers can trace the path of the carbon atoms through various metabolic pathways.[2] Adipic acid, a six-carbon dicarboxylic acid, serves as a unique tracer for probing fatty acid oxidation (FAO) and its connections to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle.[3][4] Its fully labeled ¹³C backbone allows for precise tracking of its metabolic fate. This document provides a detailed overview of the application of Adipic Acid-¹³C₆ in MFA, including experimental protocols and data interpretation guidelines for researchers in metabolic engineering and drug development.

Core Applications

-

Probing Fatty Acid Oxidation (FAO): Adipic Acid-¹³C₆ is an excellent substrate for investigating the flux through β-oxidation pathways. Its metabolism mirrors aspects of medium-chain fatty acid degradation.[4]

-

TCA Cycle Dynamics: The catabolism of adipic acid produces key TCA cycle intermediates, allowing for the quantification of anaplerotic and cataplerotic fluxes.[5][6]

-

Disease Modeling: Studying adipic acid metabolism is relevant for certain metabolic disorders where dicarboxylic acids accumulate, providing insight into disease pathophysiology.

-

Bioengineering and Bioproduction: In metabolic engineering, understanding the pathways for adipic acid synthesis or degradation is crucial for optimizing microbial production of this valuable platform chemical.[7][8][9]

Metabolic Pathway of Adipic Acid-¹³C₆

Adipic Acid-¹³C₆ enters the cell and is transported to the mitochondria where it is activated to Adipyl-CoA. It then undergoes a process analogous to β-oxidation. Each round of oxidation removes two labeled carbons, producing one molecule of Acetyl-CoA-¹³C₂. This process is repeated, ultimately yielding Succinyl-CoA-¹³C₄. Both Acetyl-CoA-¹³C₂ and Succinyl-CoA-¹³C₄ enter the TCA cycle, and the ¹³C labels are distributed throughout the cycle's intermediates. By measuring the mass isotopomer distribution (MID) of these intermediates, the relative pathway fluxes can be calculated.

Caption: Metabolic fate of Adipic Acid-¹³C₆ into the TCA cycle.

Experimental Workflow and Protocols

A typical MFA experiment involves several key stages, from cell culture to data analysis.[1] The success of the experiment relies on careful execution at each step to ensure metabolic and isotopic steady state.

Caption: Standardized workflow for ¹³C-Metabolic Flux Analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Culture cells in a standard, defined medium until they reach a metabolic steady state, typically at mid-logarithmic growth phase.[10]

-

Tracer Medium Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled adipic acid or other fatty acids) with a known concentration of Adipic Acid-¹³C₆. The final concentration should be sufficient to induce significant labeling without causing toxicity (typically in the range of 100 µM to 1 mM, requires optimization).

-

Isotopic Labeling: Remove the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed Adipic Acid-¹³C₆ labeling medium.

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time varies significantly between cell lines and metabolic pathways but is often in the range of 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling period.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the in vivo metabolic state.[11]

-

Quenching: Aspirate the labeling medium. Immediately add ice-cold quenching solution (e.g., 80% Methanol) to the culture vessel.

-

Cell Lysis and Scraping: Place the vessel on dry ice for 5-10 minutes to freeze-lyse the cells. Then, scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Extraction: Perform a liquid-liquid extraction to separate polar metabolites from lipids and proteins. A common method is the modified Folch extraction using a chloroform/methanol/water solvent system.[11]

-

Sample Preparation for MS: After extraction, the polar metabolite fraction is collected, dried under nitrogen gas, and derivatized if required for GC-MS analysis. For LC-MS analysis, the dried extract is typically reconstituted in a suitable solvent.[11]

Protocol 3: Mass Spectrometry and Data Analysis

-

MS Analysis: Analyze the prepared samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of key metabolites (e.g., TCA cycle intermediates, amino acids).[10][11]

-

Data Correction: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.[10]

-

Flux Calculation: Use computational MFA software (e.g., INCA, METRAN) to estimate intracellular fluxes.[10] This software fits the experimentally measured MIDs to a metabolic network model, providing flux values for the reactions in the network.[12]

Data Presentation and Interpretation

The primary output of an MFA experiment is a flux map, which is often presented in tabular form. The data below is an illustrative example of expected labeling patterns and calculated flux ratios in a hypothetical experiment comparing a control cell line to one with inhibited fatty acid oxidation. The values represent the percentage of the metabolite pool containing a specific number of ¹³C atoms (M+n).

Table 1: Illustrative Mass Isotopomer Distributions (MIDs) of TCA Intermediates

| Metabolite | Isotopomer | Control Cells (% Labeled) | FAO-Inhibited Cells (% Labeled) |

| Citrate | M+2 | 35.2 | 8.1 |

| M+4 | 10.5 | 15.3 | |

| M+6 | 5.1 | 0.5 | |

| Succinate | M+4 | 55.8 | 20.4 |

| Malate | M+2 | 12.1 | 25.6 |

| M+4 | 48.9 | 18.7 |

Interpretation:

-

M+6 Citrate: Derived from the condensation of Acetyl-CoA-¹³C₂ and Oxaloacetate-¹³C₄ (which itself is derived from Succinyl-CoA-¹³C₄), indicating full engagement of the adipic acid tracer. Its sharp decrease in the inhibited cells suggests a block in adipic acid catabolism.

-

M+4 Succinate: Primarily derived from Succinyl-CoA-¹³C₄. The high enrichment in control cells confirms the direct flux from adipic acid.

-

M+2 Citrate: Derived from Acetyl-CoA-¹³C₂ condensing with unlabeled oxaloacetate. The high level in control cells shows significant flux through β-oxidation.

Table 2: Illustrative Calculated Relative Fluxes (Normalized to Citrate Synthase)

| Metabolic Flux Ratio | Control Cells | FAO-Inhibited Cells |

| Adipate → Acetyl-CoA | 0.45 | 0.05 |

| Adipate → Succinyl-CoA | 0.50 | 0.06 |

| Glycolysis → Pyruvate | 0.30 | 0.85 |

| Anaplerosis (Pyruvate → OAA) | 0.15 | 0.40 |

Interpretation: These calculated flux ratios quantitatively demonstrate the metabolic shift. In control cells, adipic acid is a major contributor to the TCA cycle. When FAO is inhibited, the cells reroute their metabolism, becoming more reliant on glycolysis and anaplerotic reactions to maintain TCA cycle function, a common feature of metabolic reprogramming.

References

- 1. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.chalmers.se [research.chalmers.se]

- 4. Engineering adipic acid metabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Engineering the Reductive TCA Pathway to Dynamically Regulate the Biosynthesis of Adipic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biobased adipic acid – The challe... preview & related info | Mendeley [mendeley.com]

- 10. benchchem.com [benchchem.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. portlandpress.com [portlandpress.com]

Application Notes and Protocols for Adipic Acid-¹³C₆ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of molecules within biological systems.[1] Adipic acid, a six-carbon dicarboxylic acid, is not only an important industrial chemical but also a metabolite observed in certain physiological and pathological states.[2][3] Understanding its uptake and metabolism in mammalian cells can provide insights into fatty acid oxidation and related metabolic pathways. The use of uniformly labeled Adipic acid-¹³C₆ allows for the precise tracking of its carbon backbone through various metabolic transformations using mass spectrometry-based platforms.[4][5]

These application notes provide a detailed protocol for utilizing Adipic acid-¹³C₆ in cell culture to study its metabolic incorporation. The protocol covers cell culture preparation, labeling conditions, metabolite extraction, and analysis, and is intended for researchers in cell biology, metabolomics, and drug development.

Putative Metabolic Pathway of Adipic Acid in Mammalian Cells

In mammalian cells, dicarboxylic acids are primarily metabolized in peroxisomes through a β-oxidation process.[6][7][8] This pathway sequentially shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids. For adipic acid (C6), the proposed pathway involves its activation to Adipoyl-CoA, followed by β-oxidation to yield Succinyl-CoA (a C4 dicarboxylic acid intermediate of the TCA cycle) and Acetyl-CoA. These products can then enter the mitochondrial tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

References

- 1. Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Adipic acid (HMDB0000448) [hmdb.ca]

- 3. Adipic Acid | Rupa Health [rupahealth.com]

- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for the Analysis of Adipic Acid-¹³C₆

Audience: Researchers, scientists, and drug development professionals.

Introduction Adipic acid-¹³C₆ is a stable, isotopically labeled internal standard used for the accurate quantification of endogenous adipic acid in biological matrices. Adipic acid is a dicarboxylic acid that can be a biomarker for certain metabolic disorders and environmental exposures. Accurate analysis is crucial and highly dependent on the sample preparation technique employed to remove interferences and concentrate the analyte. This document provides detailed protocols for common sample preparation techniques for adipic acid-¹³C₆ analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Sample Preparation Techniques

The choice of sample preparation method depends on the sample matrix (e.g., urine, plasma, water), the analytical instrument (LC-MS/MS or GC-MS), and the desired sensitivity. The most common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. For GC-MS analysis, a subsequent derivatization step is typically required to increase the volatility of the polar adipic acid.[1]

Logical Workflow for Sample Preparation

The following diagram illustrates the general workflow from sample collection to analysis, outlining the different preparation paths.

Caption: General workflow for Adipic acid-¹³C₆ sample preparation.

Quantitative Performance of Preparation Techniques

The efficiency of a sample preparation technique is evaluated by its recovery, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes performance data from various studies on dicarboxylic acids in relevant matrices.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference Matrix | Analytical Method | Citation |

| Recovery | 83% - 109% | - | Human Urine | LC-MS/MS | [2] |

| Recovery | 86% - 134% | - | Aerosol Extracts | Capillary Electrophoresis | [3][4] |

| Mean Recovery | 84.1% | 77.4% | Human Urine | GC-MS | [5] |

| LOD | 0.01 - 1.0 ng/mL | - | Human Urine | LC-MS/MS | [2] |

| LOD | - | 1 µg/L | Water | GC-FID | [6] |

| LLOQ | 2.5 ng/mL | - | Human Urine | LC-MS/MS | [7] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up complex samples like urine and plasma, providing high recovery and reducing matrix effects.[7][8] Polymeric sorbents like Oasis HLB or silica-based C18 are commonly used.[2][3]

Objective: To extract adipic acid from a liquid biological sample (e.g., urine).

Materials:

-

SPE Cartridges (e.g., Oasis HLB, 3 cc, 30 mg)

-

SPE Vacuum Manifold

-

Methanol (LC-MS grade)

-

Deionized Water

-

0.1 M Hydrochloric Acid (HCl)

-

Elution Solvent (e.g., Methanol or Acetonitrile)

-

Nitrogen Evaporator

-

Vortex Mixer

-

Centrifuge

Methodology:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature.

-

Vortex and centrifuge the sample at ~10,000 rpm for 10-15 minutes to pellet solids.[7]

-

Take a 0.2 mL aliquot of the supernatant.[2]

-

Spike with Adipic acid-¹³C₆ internal standard.

-

Acidify the sample to a pH of ~1 by adding 0.1 M HCl to ensure the carboxylic acid is in its neutral form.[6]

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the sorbent by passing 1 mL of Methanol.

-

Equilibrate the sorbent by passing 1 mL of deionized water. Do not let the cartridge run dry.[4]

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

-

Perform a second wash with 1 mL of a 5% Methanol in water solution to remove less polar interferences.[4]

-

Dry the cartridge under high vacuum for 5-10 minutes.

-

-

Elution:

-

Place collection tubes inside the manifold.

-

Elute the analyte by passing 1 mL of Methanol through the cartridge.[4]

-

Collect the eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 2% acetonitrile/water) for LC-MS/MS analysis.[9]

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[5] Ethyl acetate is a common solvent for extracting dicarboxylic acids.[10]

Objective: To extract adipic acid from an aqueous sample.

Materials:

-

Ethyl Acetate (GC or LC-MS grade)

-

6 M Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

1.5 mL microcentrifuge tubes or 10 mL glass test tubes

-

Vortex Mixer

-

Centrifuge

-

Nitrogen Evaporator

Methodology:

-

Sample Pre-treatment:

-

Extraction:

-

Add 3 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

-

Collection:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step (steps 2.1-2.3) on the remaining aqueous layer with a fresh 3 mL of ethyl acetate to improve recovery.[5]

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined organic extract to dryness under a stream of nitrogen.

-

For LC-MS analysis, reconstitute in a suitable mobile phase.

-

For GC-MS analysis, proceed directly to derivatization.

-

Derivatization for GC-MS Analysis

GC analysis of polar compounds like adipic acid is challenging due to their low volatility and tendency to produce broad, tailing peaks.[1] Derivatization replaces the active hydrogen atoms of the carboxylic acid groups, making the molecule more volatile and thermally stable.[11]

Protocol 3: Silylation

Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) are frequently used.[6][11]

Objective: To prepare a volatile trimethylsilyl (TMS) derivative of adipic acid for GC-MS analysis.

Materials:

-

Dried sample extract from SPE or LLE.

-

Silylating reagent (e.g., BSTFA with 1% TMCS, or HMDS).[6]

-

A suitable solvent (e.g., Pyridine or Acetonitrile).

-

Heating block or oven.

-

GC vials with inserts.

Methodology:

-

Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70-75°C for 45-60 minutes to ensure the reaction goes to completion.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

Derivatization and Analysis Workflow

The diagram below shows the chemical logic of preparing adipic acid for GC-MS analysis.

Caption: Silylation converts polar adipic acid into a volatile derivative.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 9. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for In Vivo Adipic Acid-13C6 Infusion Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable isotope tracing is a powerful technique used to investigate metabolic pathways in vivo.[1][2][3] By introducing a non-radioactive, heavy-isotope-labeled substrate, such as Adipic Acid-13C6, into a biological system, researchers can track the metabolic fate of the compound and its contribution to various metabolic pathways.[4][5] This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is not achievable with simple metabolite concentration measurements.[2][6]

These application notes provide a generalized protocol for in vivo studies using Adipic Acid-13C6 infusion. The methodologies described are based on established principles of stable isotope tracing studies, as a specific, standardized protocol for Adipic Acid-13C6 is not widely documented.[1][3][4] The protocol covers tracer preparation, animal handling, infusion procedures, sample collection, and analytical methods, along with examples of data presentation and pathway visualization.

Experimental Protocols

Tracer Preparation

The successful delivery of the stable isotope tracer is critical for in vivo studies.[3]

-

Materials:

-

Adipic acid-13C6

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

Accurately weigh the desired amount of Adipic acid-13C6.

-

Dissolve the tracer in sterile PBS to the desired final concentration. The concentration will depend on the planned infusion rate and the animal model.

-

Ensure complete dissolution. Gentle warming or sonication may be required.

-

Sterilize the tracer solution by passing it through a 0.22 µm filter into a sterile container.

-

Store the prepared tracer solution at 4°C for short-term use or at -20°C for long-term storage.

-

Animal Preparation and Acclimatization

Proper animal handling is essential to minimize stress and ensure reproducible results.

-

Acclimatization: House the animals (e.g., mice, rats) in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Fasting: To reduce the background levels of endogenous metabolites, animals may be fasted for a short period (e.g., 3-6 hours) before the infusion.[7] The fasting duration should be optimized based on the specific research question and animal model.[7]

-

Catheter Implantation: For continuous infusion studies, implant a catheter into a suitable blood vessel (e.g., jugular vein) 2-3 days prior to the experiment to allow for recovery from surgery.

Adipic Acid-13C6 Infusion Protocol

The choice of tracer delivery method depends on the experimental goals.[3] A bolus injection provides a rapid introduction of the tracer, while continuous infusion is used to achieve a metabolic steady state.[7][8]

-

Bolus Injection:

-

Continuous Infusion:

-

Place the catheterized animal in a metabolic cage that allows for free movement.

-

Connect the catheter to an infusion pump.

-

Infuse the Adipic acid-13C6 solution at a constant rate for a predetermined duration (e.g., 90-120 minutes) to allow for the tracer to reach isotopic steady state.

-

Sample Collection

The timing of sample collection is crucial for capturing the dynamics of tracer incorporation.[3]

-

Blood Sampling:

-

Collect baseline blood samples before the infusion begins.

-

Collect subsequent blood samples at multiple time points during and after the infusion (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Place blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.

-

Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

-

-

Tissue Sampling:

-

At the end of the infusion period, euthanize the animal according to approved protocols.

-

Rapidly dissect the tissues of interest (e.g., liver, kidney, adipose tissue).

-

Freeze the tissues immediately in liquid nitrogen to quench metabolic activity.

-

Store the frozen tissue samples at -80°C until metabolite extraction.

-

Metabolite Extraction

-

Plasma:

-

Thaw the plasma samples on ice.

-

Add a cold extraction solvent (e.g., 80% methanol) to the plasma.

-

Vortex the mixture and incubate at -20°C to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

-

Tissues:

-

Weigh the frozen tissue samples.

-

Homogenize the tissues in a cold extraction solvent.

-

Follow a similar protein precipitation and centrifugation procedure as for plasma to obtain the metabolite extract.

-

Analytical Methodology

-

Mass Spectrometry (MS):

-

Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

These techniques will separate the metabolites and measure the mass-to-charge ratio, allowing for the detection and quantification of 13C-labeled isotopologues.[4]

-

-

Data Analysis:

-

The raw data from the MS analysis is processed to determine the isotopic enrichment of metabolites.

-

This involves correcting for the natural abundance of 13C and calculating the percentage of the metabolite pool that has been labeled with 13C from the adipic acid tracer.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Isotopic Enrichment of Key Metabolites in Plasma Over Time

| Time (minutes) | Adipic Acid-13C6 Enrichment (%) | Downstream Metabolite A-13Cx Enrichment (%) | Downstream Metabolite B-13Cx Enrichment (%) |

| 0 | 0.0 | 0.0 | 0.0 |

| 15 | 85.2 ± 5.1 | 5.3 ± 0.8 | 2.1 ± 0.4 |

| 30 | 92.6 ± 4.3 | 15.8 ± 2.1 | 8.9 ± 1.2 |

| 60 | 95.1 ± 3.9 | 35.2 ± 4.5 | 22.7 ± 3.1 |

| 90 | 94.8 ± 4.2 | 48.9 ± 5.3 | 35.4 ± 4.0 |

| 120 | 95.3 ± 3.8 | 52.1 ± 5.0 | 40.2 ± 4.6 |

Data are presented as mean ± standard deviation.

Table 2: Isotopic Enrichment of Metabolites in Different Tissues at 120 Minutes

| Tissue | Adipic Acid-13C6 Enrichment (%) | Downstream Metabolite A-13Cx Enrichment (%) | Downstream Metabolite B-13Cx Enrichment (%) |

| Liver | 78.4 ± 6.2 | 60.1 ± 7.3 | 45.8 ± 5.9 |

| Kidney | 85.1 ± 5.9 | 55.3 ± 6.8 | 42.1 ± 5.2 |

| Adipose Tissue | 65.9 ± 8.1 | 30.7 ± 4.9 | 15.3 ± 2.8 |

Data are presented as mean ± standard deviation.

Visualizations

Caption: Experimental workflow for in vivo Adipic Acid-13C6 infusion studies.

Caption: Hypothetical metabolic fate of Adipic Acid-13C6.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Fatty Acid Metabolism with Adipic Acid-¹³C₆: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. Dysregulation of fatty acid oxidation pathways is implicated in a multitude of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways in vivo and in vitro. Adipic acid-¹³C₆ is a stable isotope-labeled C6 dicarboxylic acid that serves as a valuable tracer for investigating specific pathways of fatty acid metabolism, particularly ω-oxidation and subsequent peroxisomal β-oxidation.

Under conditions of high lipid load or impaired mitochondrial β-oxidation, the ω-oxidation pathway is upregulated, leading to the formation of dicarboxylic acids from monocarboxylic fatty acids.[1][2][3][4][5] These dicarboxylic acids, including adipic acid, are then chain-shortened in the peroxisomes. Therefore, tracing the metabolic fate of Adipic acid-¹³C₆ provides a unique window into the activity of this alternative fatty acid oxidation pathway.

This document provides detailed application notes and protocols for the use of Adipic acid-¹³C₆ in quantifying fatty acid metabolism, with a focus on its role as a tracer for ω-oxidation and peroxisomal β-oxidation.

Application Notes

Principle of the Assay

The core principle of this application is the introduction of Adipic acid-¹³C₆ into a biological system (cell culture or animal model) and the subsequent measurement of its metabolic products using mass spectrometry. Adipic acid-¹³C₆, once taken up by cells, will enter the peroxisomal β-oxidation pathway. Each round of β-oxidation will cleave a two-carbon acetyl-CoA unit from the dicarboxylic acid. By quantifying the rate of Adipic acid-¹³C₆ disappearance and the appearance of its chain-shortened dicarboxylic acid metabolites, the flux through the peroxisomal β-oxidation pathway can be determined.

Key Applications

-

Assessing ω-oxidation and Peroxisomal β-oxidation Flux: Directly measure the catabolic rate of a key dicarboxylic acid, providing insights into the activity of this alternative fatty acid oxidation pathway.

-

Investigating Metabolic Bottlenecks: In models of metabolic disease (e.g., mitochondrial fatty acid oxidation disorders), Adipic acid-¹³C₆ can be used to quantify the compensatory upregulation of the ω-oxidation pathway.

-

Drug Discovery and Development: Evaluate the effect of therapeutic compounds on peroxisomal β-oxidation.

-

Internal Standard for Quantitation: Adipic acid-¹³C₆ can be used as an internal standard for the accurate quantification of endogenous adipic acid and other dicarboxylic acids in biological samples by isotope dilution mass spectrometry.[6]

Experimental Considerations

-

Choice of Model System: The protocol can be adapted for various model systems, including primary cell cultures (e.g., hepatocytes, adipocytes), immortalized cell lines, and in vivo studies in animal models.

-

Tracer Concentration: The concentration of Adipic acid-¹³C₆ should be optimized to be detectable without perturbing the endogenous metabolic pathways.

-

Time Course: A time-course experiment is recommended to determine the linear range of tracer incorporation and metabolism.

-

Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific detection of Adipic acid-¹³C₆ and its metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used following derivatization.

Experimental Protocols

I. In Vitro Cell Culture Protocol for Measuring Peroxisomal β-oxidation

This protocol describes the use of Adipic acid-¹³C₆ to measure the rate of peroxisomal β-oxidation in cultured cells.

Materials:

-

Adipic acid-¹³C₆ (purity ≥98%)

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Cell culture medium appropriate for the cell type

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal standards for LC-MS analysis (e.g., deuterated dicarboxylic acids)

-

6-well or 12-well cell culture plates

-

LC-MS system

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment. Culture cells until they reach the desired confluency (typically 70-80%).

-

Preparation of Tracer-Containing Medium:

-